Physicochemical Profile Comparison: N1-Benzyl-N4-(2,2,2-trifluoroethyl) vs. N1-Benzyl-N4-ethylpiperidine-1,4-dicarboxamide
Computational comparison of the target compound with the hypothetical N4-ethyl analog reveals a notable increase in lipophilicity. The calculated logP of N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide is 2.33 (ALogP) [1], while the corresponding N4-ethyl derivative is predicted to have an ALogP of approximately 1.5 . Furthermore, the experimentally determined π constant for the CH2CF3 group is +0.64, versus +0.10 for CH2CH3, confirming a 0.54 log-unit increase in partitioning [2]. No experimental logD, solubility, or permeability data are currently available for the target compound.
| Evidence Dimension | Calculated lipophilicity (ALogP) and substituent π constant |
|---|---|
| Target Compound Data | ALogP: 2.33 (ZINC); π(CH2CF3): +0.64 |
| Comparator Or Baseline | N4-ethyl analog predicted ALogP: ~1.5; π(CH2CH3): +0.10 |
| Quantified Difference | ΔALogP ≈ 0.83; Δπ = 0.54 |
| Conditions | Drug-likeness prediction using ZINC pipeline and published substituent constants |
Why This Matters
Higher lipophilicity can enhance membrane permeability and blood-brain barrier penetration, but may also reduce aqueous solubility; the magnitude of the increase is quantifiable and predictable.
- [1] ZINC Database; ZINC000040472973; ALogP: 2.333. Accessed 2026-05-10. View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995; π(CH2CF3) = 0.64; π(CH2CH3) = 0.10. View Source
